
2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide” is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . It is also known by its English synonym "2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)propanamide" .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinazolinone skeleton, which is an important pharmacophore considered as a privileged structure . The quinazolinone ring system is a fused two-ring system, with a benzene ring fused to a pyrimidine ring .Scientific Research Applications
Antitumor Activity
Research has focused on synthesizing and evaluating the antitumor activity of quinazolinone analogs. One study demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, outperforming the positive control 5-FU in terms of potency. These compounds were particularly effective against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, showcasing their potential as antitumor agents (Al-Suwaidan et al., 2016). Another study highlighted the design and synthesis of water-soluble analogs of CB30865, a quinazolin-4-one antitumor agent, which showed increased cytotoxicity and maintained unique biochemical characteristics, suggesting potential for in vivo evaluation (Bavetsias et al., 2002).
Antiviral Activity
Quinazolinone derivatives have also been synthesized with potential antiviral activities. One study describes the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation, which displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential as antiviral agents (Luo et al., 2012).
Synthesis Methodologies
Several studies have focused on developing new synthesis methodologies for quinazolinone derivatives. For instance, a novel approach for the synthesis of 3-substituted 2-quinazolinones via electrogenerated base was introduced, yielding compounds with potential as T-type calcium channel antagonists and catalysts (Sbei et al., 2018). Another study reported on the convenient synthesis of 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines, exploring their potential applications (Fathalla et al., 2007).
Miscellaneous Applications
Quinazolinone derivatives have been investigated for various other potential applications, including antimicrobial activity and corrosion inhibition. For example, new furothiazolo pyrimido quinazolinones derived from visnagenone or khellinone exhibited excellent growth inhibition of bacteria and fungi, demonstrating their antimicrobial potential (Abu‐Hashem, 2018). Another study evaluated the corrosion inhibition ability of quinazoline derivatives on mild steel, showing high inhibition efficiencies and suggesting their use as corrosion inhibitors (Kumar et al., 2020).
Future Directions
The future directions for research on “2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide” and related compounds are likely to involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by quinazolinones and their derivatives, these compounds are likely to continue to be a focus of research in medicinal chemistry .
properties
IUPAC Name |
2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-7(2)10(16)14-12-13-9-6-4-3-5-8(9)11(17)15-12/h7H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCAEYSNJBZTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

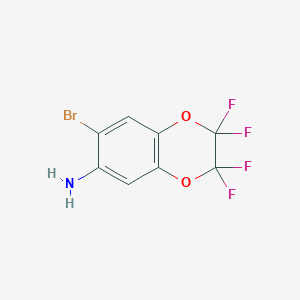

![4-Methyl-3-morpholin-4-yl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2662965.png)
![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)
![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)
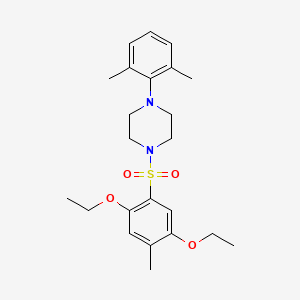
![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)
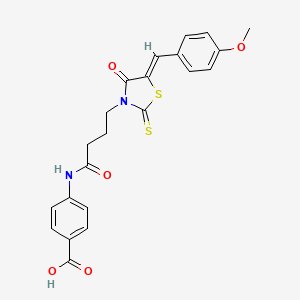
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)
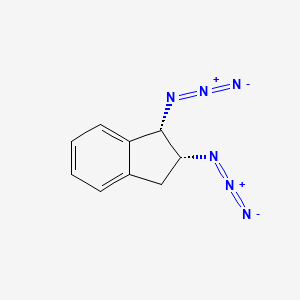

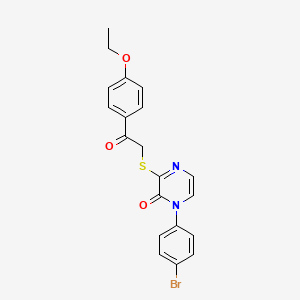
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2662982.png)
![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)